1,3,5-Trisilacyclohexane

conformational analysis gas electron diffraction silicon heterocycles

1,3,5-Trisilacyclohexane (TSCH, cyclotrimethylenetrisilane) is a symmetric six-membered carbosilane ring with alternating SiH₂ and CH₂ units. Its C₃ᵥ-symmetric chair conformation, gas-phase structure, and solid-state crystal parameters have been determined by gas electron diffraction (GED) and X‑ray diffraction.

Molecular Formula C3H6Si3
Molecular Weight 126.33 g/mol
CAS No. 291-27-0
Cat. No. B3121665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Trisilacyclohexane
CAS291-27-0
Molecular FormulaC3H6Si3
Molecular Weight126.33 g/mol
Structural Identifiers
SMILESC1[Si]C[Si]C[Si]1
InChIInChI=1S/C3H6Si3/c1-4-2-6-3-5-1/h1-3H2
InChIKeyAQCGGWLVGXEWAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5-Trisilacyclohexane (CAS 291-27-0) – Structural, Conformational & Application-Specific Evidence for Informed Procurement


1,3,5-Trisilacyclohexane (TSCH, cyclotrimethylenetrisilane) is a symmetric six-membered carbosilane ring with alternating SiH₂ and CH₂ units. Its C₃ᵥ-symmetric chair conformation, gas-phase structure, and solid-state crystal parameters have been determined by gas electron diffraction (GED) and X‑ray diffraction [1][2]. The compound exhibits a uniquely flattened ring geometry relative to cyclohexane and cyclohexasilane, and serves as a volatile, liquid single-source precursor for stoichiometric silicon carbide (SiC) chemical vapor deposition (CVD) [3][4]. Additionally, its trifunctional ethynyl derivatives enable hexadentate poly‑Lewis acid platforms for host–guest chemistry [5].

Why 1,3,5-Trisilacyclohexane Cannot Be Replaced by Simple Silacyclohexanes or All-Carbon Cyclohexane Analogs


The alternating Si–C ring architecture of 1,3,5-trisilacyclohexane produces a conformational energy landscape, ring-flattening parameters, and electronic decomposition behavior that are fundamentally distinct from both hydrocarbon cyclohexanes and mono‑ or disilacyclohexanes [1][2]. The C₃ᵥ‑symmetric chair form, with all three silicon atoms equivalently positioned, eliminates the axial/equatorial conformer ambiguity present in monosilacyclohexane [2]. This geometric uniqueness directly translates into differentiated performance as a CVD precursor: the pre‑formed 1:1 Si:C stoichiometry in the ring enables deposition of hydrogen‑free, defect‑free SiC films without co‑reactants, a capability not matched by common alternatives such as methyltrichlorosilane (MTS) or methylsilane [3][4].

1,3,5-Trisilacyclohexane – Quantified Differentiation Evidence Against Closest Analogs and Alternatives


Endocyclic Dihedral Angle – Quantified Ring Flattening vs. Cyclohexane and Cyclohexasilane

Gas electron diffraction (GED) reveals that 1,3,5-trisilacyclohexane adopts a chair conformation with an endocyclic dihedral angle of 53.7(4)° (experimental), which is intermediate between cyclohexane [55.1(7)°] and the all-silicon ring cyclohexasilane [57.9(9)°] [1]. This flattening is driven by the large Si–C–Si bond angle of 113.0(4)° compared to the C–Si–C angle of 110.7(14)° [1].

conformational analysis gas electron diffraction silicon heterocycles

Chair-to-Twist Conformational Energy Barrier – Differentiated Ring Flexibility

B3LYP/6-31G* calculations place the chair-to-twisted-boat energy difference of 1,3,5-trisilacyclohexane at 2.2 kcal mol⁻¹, compared to 6.5 kcal mol⁻¹ for cyclohexane and 1.9 kcal mol⁻¹ for cyclohexasilane [1]. Similar results were obtained by independent ab initio (HF/6-31G*, SV(P)) and MM3 calculations, which yielded chair–twist differences of 2.1–3.1 kcal mol⁻¹ [2].

conformational energy landscape ring inversion barrier silacyclohexane stereochemistry

Single-Source CVD Precursor – Stoichiometric, Hydrogen-Free SiC Film Deposition at Moderate Temperature

Thermal CVD of 1,3,5-trisilacyclohexane (TSCH) on c-Si(100) at 650–850 °C produces stoichiometric SiC films with a Si:C ratio of ~1:1 as determined by XPS, free of detectable hydrogen (by FTIR) and structural defects (by photoluminescence) when deposited at ≥750 °C [1]. The precursor is a liquid at room temperature with a vapor pressure of ~10 Torr at 25 °C, enabling delivery without carrier gas [1][2]. In a comparative LPCVD study, TSCH yielded polycrystalline β‑SiC films at 800–1100 °C, differentiated from methylsilane and 1,3-disilacyclobutane in growth rate, film stoichiometry, and crystallinity [3].

silicon carbide thin films chemical vapor deposition single-source precursor

Dissociative Electron Attachment (DEA) Selectivity in Focused Electron Beam Induced Deposition (FEBID)

In a comparative FEBID study, 1,3,5-trisilacyclohexane and the parent silacyclohexane showed no observable dissociative electron attachment (DEA) cross-section in the gas phase, whereas 1,1-dichloro-1-silacyclohexane exhibited appreciable DEA [1]. Consequently, decomposition of the chlorinated analog proceeds efficiently via low-energy secondary electrons, while TSCH and silacyclohexane decompose predominantly through dissociative ionization (DI) pathways [1].

FEBID dissociative electron attachment organosilicon precursor

Hexadentate Poly-Lewis Acid Platform – 1:6 Host–Guest Complexation Capacity

Functionalization of the 1,3,5-trisilacyclohexane core with two alkynyl groups per silicon atom yields a rigid hexadentate poly-Lewis acid (PLA) scaffold. Host–guest experiments demonstrated the formation of well-defined 1:6 adducts (host:guest) with neutral Lewis-base molecules, confirmed by NMR titration and X-ray crystallography [1]. This stoichiometric precision distinguishes the C₃ᵥ‑symmetric trisilacyclohexane platform from less symmetrical or flexible backbones such as tribenzotriquinacene-based PLAs, which exhibit different binding stoichiometries and cavity geometries [1].

poly-Lewis acids host–guest chemistry supramolecular chemistry

1,3,5-Trisilacyclohexane – Research and Industrial Application Scenarios Supported by Quantitative Evidence


Stoichiometric β‑SiC Thin-Film Deposition for High-Temperature Power Electronics

The demonstrated ability of TSCH to deposit hydrogen-free, defect-free stoichiometric SiC (Si:C ~1:1) at substrate temperatures of 650–850 °C without co-reactants [1] makes it a preferred single-source precursor for fabricating SiC layers in high-voltage, high-temperature power electronic devices. The moderate deposition temperature is compatible with temperature-sensitive substrates and CMOS back-end processing, while the absence of halogenated by-products eliminates the corrosive HCl effluent associated with MTS-based processes [1][2].

Conformationally Defined Scaffold for Tridentate and Hexadentate Ligand Design

The experimentally determined endocyclic dihedral angle (53.7°) and C₃ᵥ chair symmetry [3] provide a geometrically predictable scaffold for constructing tridentate Lewis acids with concordantly oriented ethynyl groups. This has been exploited to synthesize trimercury cage species [CH₂Si(R)C₂HgC₂(R)SiCH₂]₃ and hexadentate poly-Lewis acids capable of 1:6 host–guest complexation [4][5].

Focused Electron Beam Induced Deposition (FEBID) with Controlled Decomposition Pathway

The absence of a DEA channel in TSCH, in contrast to halogenated silacyclohexanes that undergo efficient DEA-driven fragmentation [6], makes TSCH a candidate precursor for FEBID processes where control over the decomposition mechanism (dissociative ionization vs. electron attachment) is critical for deposit purity and morphology.

Photonic Integrated Circuit Fabrication via Scalable Low-Temperature CVD

A scalable CVD process using TSCH has been demonstrated for depositing amorphous SiC thin films at 650–800 °C with a growth rate of ~0.5 Å s⁻¹, enabling nanometer-scale thickness control [7]. The resulting films are suitable for photonic integrated circuit applications where precise refractive index engineering (n ≈ 2.7 for 3C-SiC) is required [1].

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